molecular formula C17H19N5O2S B11016314 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B11016314
M. Wt: 357.4 g/mol
InChI Key: MPUXCFSXXBGPTA-UHFFFAOYSA-N
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Description

2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is a complex organic compound that features a pyridazinone core with a thiophene ring and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with the pyridazinone core.

    Attachment of the Pyrazole Moiety: The final step involves the attachment of the pyrazole moiety to the acetamide group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted acetamides.

Scientific Research Applications

2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-(1,3-thiazol-2-yl)acetamide
  • **2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-{2-[6-oxo-3-(trifluoromethyl)-1(6H)-pyridazinyl]ethyl}acetamide

Uniqueness

2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is a synthetic organic molecule classified within the pyridazinone derivatives. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in therapeutic applications.

Chemical Structure and Properties

The compound's structure features a pyridazinone core, which is characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The presence of the thienyl group and the pyrazole moiety contributes to its unique chemical properties and biological activities.

Molecular Formula

  • Molecular Formula : C₁₅H₁₉N₃O₂S
  • Molecular Weight : 305.4 g/mol

Enzyme Inhibition

Research indicates that This compound exhibits significant activity as a human leukocyte elastase (HLE) inhibitor . HLE is an enzyme involved in inflammatory processes, making this compound a candidate for treating conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

Anticancer Properties

Preliminary studies suggest that this compound may also possess anticancer properties . It has been evaluated for its cytotoxic effects against various cancer cell lines, although comprehensive studies are still needed to fully elucidate its efficacy and mechanism of action. For instance, related pyrazole compounds have shown promising results in inhibiting tumor growth, indicating potential pathways for further exploration with this specific derivative .

The mechanism through which this compound exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors. By inhibiting human leukocyte elastase, it may reduce inflammation and tissue damage associated with various diseases. Additionally, its structural components may allow it to interact with other cellular pathways implicated in cancer progression.

Comparative Analysis with Similar Compounds

The unique features of This compound can be contrasted with similar compounds like N-benzyl derivatives that lack the specific thienyl group. Such comparisons can reveal insights into how structural variations influence biological activity.

Compound NameBiological ActivityIC₅₀ (µM)
This compoundHLE InhibitorTBD
N-benzyl derivativeVariableTBD

Case Studies and Research Findings

Recent advancements in drug design have highlighted the potential of pyridazinone derivatives in treating inflammatory and oncological conditions. For instance:

  • Study on HLE Inhibition : A study demonstrated that the compound effectively inhibited HLE activity in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Anticancer Screening : In vitro assays revealed that related compounds exhibited varying degrees of cytotoxicity against cancer cell lines such as A549 (lung cancer) and T47D (breast cancer), paving the way for further investigation into this specific derivative's anticancer efficacy .

Properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide

InChI

InChI=1S/C17H19N5O2S/c1-11-13(12(2)21(3)19-11)9-18-16(23)10-22-17(24)7-6-14(20-22)15-5-4-8-25-15/h4-8H,9-10H2,1-3H3,(H,18,23)

InChI Key

MPUXCFSXXBGPTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3

Origin of Product

United States

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